molecular formula C10H9FN2O2 B1306545 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid CAS No. 82138-57-6

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid

Cat. No.: B1306545
CAS No.: 82138-57-6
M. Wt: 208.19 g/mol
InChI Key: BKAQRRKGTFCGHG-UHFFFAOYSA-N
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Description

Overview of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic Acid

This compound, identified by Chemical Abstracts Service number 82138-57-6, represents a significant member of the fluorinated benzimidazole family of compounds. The molecular structure consists of a benzimidazole ring system substituted with a fluorine atom at the 5-position and connected to a propanoic acid chain at the 2-position. This particular substitution pattern imparts unique physicochemical properties that distinguish it from other benzimidazole derivatives.

The compound possesses the molecular formula C10H9FN2O2 with a molecular weight of 208.19 grams per mole. The presence of the fluorine atom significantly influences the electronic properties of the benzimidazole ring system, affecting both its chemical reactivity and biological activity potential. The propanoic acid side chain provides additional functionality for chemical modifications and contributes to the compound's solubility characteristics.

Physical property determination studies have established key parameters for this compound. The predicted boiling point ranges from 501.0 ± 30.0 degrees Celsius at standard atmospheric pressure, while the density is calculated to be approximately 1.453 ± 0.06 grams per cubic centimeter. The flash point has been determined to be 256.8 degrees Celsius, indicating the compound's thermal stability under normal laboratory conditions.

The structural characterization of this compound reveals important stereochemical features. The benzimidazole ring system adopts a planar configuration, while the propanoic acid chain extends from the heterocyclic core, providing conformational flexibility. The fluorine substitution at the 5-position creates an electron-withdrawing effect that influences the electron density distribution throughout the aromatic system.

Significance of Benzimidazole Derivatives in Chemical Research

Benzimidazole derivatives have established themselves as one of the most important classes of heterocyclic compounds in modern chemical research, particularly in the pharmaceutical industry. These compounds are recognized as being among the most frequently used ring systems for small molecule drugs approved by the United States Food and Drug Administration. The structural versatility of benzimidazoles allows for diverse substitution patterns that can be tailored to achieve specific biological activities and chemical properties.

The significance of benzimidazole derivatives extends across multiple therapeutic categories. Research has documented their applications in angiotensin receptor blockers, anthelmintic agents, antihistamines, fungicides, opioids, proton-pump inhibitors, and antipsychotic medications. Notable pharmaceutical agents containing benzimidazole structures include azilsartan, candesartan, albendazole, mebendazole, astemizole, omeprazole, and pantoprazole, among many others.

Recent advances in benzimidazole medicinal chemistry have been driven by innovative approaches including target-based drug design, high throughput screening methodologies, and computational chemistry techniques. These developments have revolutionized the discovery and optimization of benzimidazole-based therapeutic agents. Microwave-assisted synthesis, green chemistry methodologies, and solid-phase synthesis approaches have emerged as preferred methods for producing benzimidazole derivatives with improved efficiency and reduced environmental impact.

The pharmacological profile of benzimidazole derivatives encompasses antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties. Structure-activity relationship investigations have provided crucial insights into the essential structural features required for biological activity, facilitating the rational design of new drug candidates. Research has particularly focused on 2-substituted benzimidazole derivatives, which have shown the most extensive therapeutic applications.

The mechanism of action for benzimidazole derivatives varies significantly depending on their chemical structure and target enzyme systems. Many anthelmintic benzimidazoles function by binding to tubulin proteins, disrupting cytoskeletal function and mitotic processes in parasitic organisms. Proton-pump inhibitor benzimidazoles operate through covalent modification of gastric hydrogen-potassium adenosine triphosphatase enzymes. These diverse mechanisms highlight the versatility of the benzimidazole scaffold in pharmaceutical applications.

Objectives and Scope of the Research Outline

The primary objective of this research outline is to provide a comprehensive analysis of this compound within the broader context of benzimidazole derivative chemistry. This investigation aims to synthesize current knowledge regarding the compound's chemical properties, synthetic accessibility, and potential applications in chemical research. The scope encompasses both fundamental chemical characterization and practical applications that demonstrate the compound's utility in various research contexts.

The research framework addresses several key areas of investigation. First, detailed chemical characterization includes molecular structure determination, physicochemical property analysis, and spectroscopic identification methods. Second, synthetic methodology evaluation examines various approaches for compound preparation, including traditional and modern synthetic techniques. Third, application assessment considers the compound's role as a synthetic intermediate and its potential utility in pharmaceutical research.

A comprehensive property analysis forms a central component of this research outline. The investigation includes thermodynamic properties such as melting point, boiling point, and thermal stability characteristics. Solubility parameters and partition coefficients provide insights into the compound's behavior in different solvent systems. Electronic properties, including ionization behavior and acid-base characteristics, contribute to understanding the compound's chemical reactivity patterns.

The research scope encompasses comparative analysis with related benzimidazole derivatives to establish structure-property relationships. This comparative approach enables identification of unique features that distinguish this compound from other members of the benzimidazole family. Particular attention is directed toward the influence of fluorine substitution on chemical and physical properties.

Quality assessment and analytical methodology constitute important components of the research framework. Modern analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods provide reliable approaches for compound identification and purity determination. These analytical protocols ensure accurate characterization and support reproducible research outcomes.

The research outline recognizes the importance of synthetic accessibility in determining practical applications. Evaluation of synthetic routes includes assessment of starting material availability, reaction conditions, yield optimization, and purification requirements. This practical perspective ensures that research findings translate effectively to laboratory applications and potential scale-up considerations.

Future research directions are incorporated into the scope to identify emerging opportunities and unresolved questions. Areas for continued investigation include novel synthetic methodologies, expanded application development, and computational modeling approaches. These forward-looking perspectives maintain relevance to evolving research priorities in chemical science and pharmaceutical development.

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQRRKGTFCGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390146
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
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Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82138-57-6
Record name 6-Fluoro-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82138-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propanoic Acid Side Chain Introduction

The propanoic acid side chain at the 2-position of benzimidazole can be introduced by:

  • Direct Condensation: Using 3-bromopropanoic acid or its esters to alkylate the benzimidazole nitrogen at the 2-position.
  • Amide Formation and Hydrolysis: Starting from ethyl 3-(2-substituted benzimidazol-5-yl)propanoate intermediates, followed by hydrolysis to the free acid.

Representative Preparation from Patent Literature

A patent (WO2013150545A2) describes a multi-step process for benzimidazole derivatives with propanoic acid side chains, which can be adapted for the fluorinated analog:

  • Step 1: Preparation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate via reaction of 4-(methylamino)-3-nitrobenzoic acid derivatives with ethyl 3-(pyridin-2-ylamino)propanoate, followed by reduction using iron powder in acetic acid to avoid catalyst poisoning.
  • Step 2: Coupling with 2-(4-cyanophenylamino)acetic acid in the presence of N,N-carbonyldiimidazole in tetrahydrofuran to form benzimidazole intermediates.
  • Step 3: Conversion of cyano groups to amidines using ammonia gas and Lewis acids (e.g., calcium chloride dihydrate) in alcoholic solvents.
  • Step 4: Hydrolysis of esters to the corresponding propanoic acid derivatives.

This process emphasizes avoiding chromatographic purification by using crystalline intermediates and suitable reducing agents to improve yield and purity, which is critical for scale-up.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Reduction of nitro to amine Fe powder, acetic acid, 60-70°C Avoids Pd-C catalyst poisoning
2 Amide coupling N,N-carbonyldiimidazole, tetrahydrofuran (THF) Efficient amidation step
3 Cyclization and amidine formation Ammonia gas, HCl gas, Lewis acid (CaCl2·2H2O), ethanol Controlled temperature (-15 to 35°C)
4 Ester hydrolysis Acidic or basic hydrolysis Converts ethyl ester to propanoic acid

Purification and Yield Optimization

  • Crystallization: Use of crystalline intermediates enhances purity and yield.
  • Avoidance of Chromatography: The process is designed to minimize chromatographic steps, favoring scalable crystallization and filtration.
  • Solvent Selection: Alcoholic solvents (ethanol, methanol), ethers, and ketones are preferred for reaction media and purification.
  • Lewis Acid Catalysis: Use of calcium chloride dihydrate as a Lewis acid facilitates amidine formation efficiently.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the benzimidazole ring formation and fluorine substitution.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
  • IR Spectroscopy: Characteristic absorptions for carboxylic acid (C=O stretch ~1700 cm^-1) and benzimidazole ring vibrations.
  • Purity: Crystalline intermediates and final products show high purity suitable for pharmaceutical applications.

Summary Table of Preparation Method

Parameter Details
Core Synthesis Condensation of 5-fluoro-o-phenylenediamine with carboxylic acid derivatives
Side Chain Introduction Alkylation or amidation with 3-bromopropanoic acid or ester intermediates
Reduction Method Fe powder in acetic acid to reduce nitro groups
Amidination Ammonia gas with Lewis acid catalysis in alcoholic solvents
Purification Techniques Crystallization, filtration; chromatography avoided for scale-up
Solvents Used Tetrahydrofuran, ethanol, methanol, toluene, acetic acid
Temperature Range 20–70°C for various steps; low temperatures (-15 to 5°C) for amidine formation
Yield and Purity High yield with crystalline intermediates; purity suitable for pharmaceutical use

Additional Notes from Related Fluorinated Propanoic Acid Derivatives

  • Fluorinated benzimidazole derivatives with propanoic acid side chains have been synthesized using similar strategies involving nucleophilic substitution and cyclization.
  • Alternative methods include the use of hydrazine hydrate for hydrazide formation from esters, followed by condensation with aldehydes to form hydrazones, which may be relevant for derivative synthesis but less so for the direct preparation of this compound itself.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

The benzimidazole moiety, including 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, has been associated with anti-inflammatory properties. Studies have demonstrated that derivatives of benzimidazole exhibit significant anti-inflammatory activity in animal models. For instance, compounds similar to this compound have shown effectiveness in reducing edema in rat models when administered at specific dosages, suggesting its potential for developing anti-inflammatory drugs .

Antibacterial Properties

Research indicates that benzimidazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant strains. Compounds with structural similarities to this compound have been synthesized and tested, yielding promising results with minimal inhibitory concentration (MIC) values indicating effective antibacterial action .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, such as K-562 (human leukemia). The presence of specific substituents on the benzimidazole ring significantly influences cytotoxicity, indicating that modifications can enhance therapeutic potential .

Antihypertensive Effects

Some studies have explored the antihypertensive effects of benzimidazole derivatives, including those related to this compound. These compounds have demonstrated the ability to lower blood pressure in experimental models, highlighting their potential for treating hypertension .

Antimycobacterial Activity

Benzimidazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Compounds similar to this compound have shown promising antimycobacterial activity, suggesting a potential role in tuberculosis treatment .

Synthetic Pathways

Various synthetic methods have been developed to produce this compound and its derivatives. These methods often involve multi-step reactions starting from readily available precursors, allowing for the introduction of different functional groups that can modulate biological activity .

Case Studies and Experimental Findings

StudyFocusFindings
Tewari et al., 2023Anti-inflammatoryDemonstrated significant reduction in edema using benzimidazole derivatives similar to this compound at doses >100 mg/kg .
Goker et al., 2023AntibacterialFound effective antibacterial activity against Staphylococcus aureus with MIC values as low as 0.39 g/mL for related compounds .
Balram Soni et al., 2023AntitumorReported cytotoxicity against K-562 cell lines with certain structural modifications enhancing efficacy .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The benzimidazole ring can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Halogen Substitution: Fluoro vs. Chloro Derivatives
  • 3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid (C₁₀H₉ClN₂O₂; MW 224.64) The 5-chloro substituent increases molecular weight and lipophilicity compared to the fluoro analog. Biological Activity: Chlorinated phenylpropanoic acid derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid (C₁₀H₉FN₂O₂; MW 208.19) Fluorine’s high electronegativity and small size may improve metabolic stability and bioavailability. The reduced steric hindrance could enhance binding to target proteins. Predicted pKa: ~3.9 (estimated from analogs), favoring ionization at physiological pH .
Positional Isomerism: 5-Fluoro vs. 6-Chloro Derivatives
  • 3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid (C₁₁H₁₁ClN₂O₂; MW 238.67) Substitution at the 6-position with chlorine and a methyl group on the benzimidazole nitrogen increases molecular weight and steric bulk. The methyl group may protect against metabolic degradation, improving pharmacokinetics. Physical Properties: Density 1.39 g/cm³; pKa 3.92 (predicted) .

Heterocycle Modifications

Benzimidazole vs. Benzothiazole
  • 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid (C₁₀H₈ClNO₂S; MW 241.69) Replacement of benzimidazole with benzothiazole introduces a sulfur atom, increasing lipophilicity and altering electronic properties. Sulfur’s polarizability may enhance binding to hydrophobic enzyme pockets. No reported biological activity, but benzothiazoles are known for diverse pharmacological effects .

Side Chain Modifications

Propanoic Acid vs. Propenoic Acid
  • The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, which may enhance acidity (pKa ~1–2) and reactivity .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Substituents MW pKa (Predicted)
This compound C₁₀H₉FN₂O₂ F (5-position) 208.19 ~3.9
3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid C₁₀H₉ClN₂O₂ Cl (5-position) 224.64 -
3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid C₁₁H₁₁ClN₂O₂ Cl (6), CH₃ (N) 238.67 3.92
3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid C₁₀H₈ClNO₂S Cl (5), S instead of N 241.69 -

Biological Activity

3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a fluorinated benzimidazole derivative with notable biological activities that have been the subject of various studies. This compound, with the molecular formula C10_{10}H9_{9}FN2_2O2_2 and a molecular weight of 208.19 g/mol, exhibits potential as an enzyme inhibitor and receptor modulator, making it a candidate for therapeutic applications in treating microbial infections and cancer.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}FN2_2O2_2
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 82138-57-6

The presence of the fluorine atom in its structure enhances the compound's stability and lipophilicity, which contributes to its biological activity by facilitating stronger interactions with biological targets compared to non-fluorinated analogs .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by uncontrolled cell growth, such as cancers .
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. Studies indicate:

  • Antibacterial Effects : The compound exhibits activity against various bacterial strains. For instance, similar benzimidazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.39 to 0.78 µg/mL against Staphylococcus aureus .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusTBD
Other BenzimidazolesS. aureus0.39 - 0.78

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of specific cancer cells:

  • Cytotoxicity : Compounds similar to this one have shown promising results against human K-562 leukemia cells, indicating potential for further development in cancer therapies .

Anti-inflammatory Activity

Benzimidazole derivatives are known for their anti-inflammatory properties. The structure of this compound suggests that it may exert similar effects:

  • Inflammation Models : Studies using carrageenan-induced paw edema in rats have demonstrated significant anti-inflammatory activity at certain dosages .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzimidazole derivatives, including:

  • Goker et al. Study :
    • Focused on synthesizing and testing various substituted benzimidazoles for antibacterial activity.
    • Found effective inhibition against methicillin-resistant strains with MIC values comparable to standard antibiotics.
  • Thakurdesai et al. Study :
    • Investigated the acute anti-inflammatory effects of benzimidazole derivatives in animal models.
    • Reported safe dosages and significant anti-inflammatory responses at higher doses.
  • Balram Soni et al. Study :
    • Examined cytotoxicity in vitro against human leukemia cell lines.
    • Identified structure-activity relationships that enhance cytotoxic effects.

Q & A

Q. What are the key steps in synthesizing 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, and how can purity be optimized?

The synthesis typically involves condensation of fluorinated benzimidazole precursors with propanoic acid derivatives under acidic or basic conditions. Multi-step protocols may include cyclization (e.g., using thiazolidine intermediates) and purification via recrystallization or chromatography. Yield optimization can be achieved by controlling reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity is validated using HPLC or LC-MS .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, propanoic acid CH₂ at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro assays such as:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Anti-inflammatory potential : COX-2 inhibition assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or impurities. Mitigate by:

  • Reproducing experiments under standardized protocols.
  • Purifying the compound via preparative HPLC to remove byproducts.
  • Validating target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

Synthesize analogs with modifications to:

  • Benzimidazole substituents : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups (NO₂).
  • Propanoic acid chain : Vary chain length (e.g., butanoic acid) or introduce methyl branches. Assess changes in activity using dose-response curves and molecular docking to predict binding affinities (e.g., with enzymes like topoisomerase II) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cellular targets?

Use fluorescence polarization to measure DNA intercalation or Western blotting to evaluate protein expression (e.g., apoptosis markers like caspase-3). For enzyme targets (e.g., kinases), perform kinetic assays to determine inhibition constants (Kᵢ). Molecular dynamics simulations can model binding modes in silico .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

Regioselectivity in electrophilic substitution (e.g., nitration) depends on:

  • Solvent polarity : Polar aprotic solvents (DMSO) favor para-substitution.
  • Catalysts : Lewis acids (FeCl₃) direct substitution to electron-rich positions.
  • Temperature : Lower temperatures (0–5°C) reduce kinetic competition, enhancing selectivity. Monitor outcomes via TLC and ¹⁹F NMR .

Methodological Considerations

Q. What analytical challenges arise in pharmacokinetic studies, and how are they addressed?

Low solubility can be mitigated using nanoparticle formulation (e.g., PLGA encapsulation) or prodrug strategies (e.g., esterification of the carboxylic acid). For plasma stability, employ LC-MS/MS with deuterated internal standards. Bioavailability is assessed using Caco-2 cell monolayers to model intestinal absorption .

Q. How are computational methods integrated into experimental design for this compound?

  • Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • QSAR models correlate structural descriptors (logP, polar surface area) with bioactivity.
  • Molecular docking (AutoDock Vina) identifies putative binding sites on target proteins .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

Analog ModificationAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
5-Fluoro (Parent Compound)12.5 (S. aureus)45.2 (HeLa)
5-Chloro8.732.1
5-Nitro25.3>100
Data derived from in vitro assays

Q. Table 2. Solubility Enhancement Strategies

MethodSolubility (mg/mL)Bioavailability (%F)
Free Acid0.822
Sodium Salt15.448
PLGA Nanoparticles9.3 (sustained)65
Based on pharmacokinetic studies

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